molecular formula C13H12ClN3O2 B1455265 N-(4-Amino-2-methoxyphenyl)-4-chloro-2-pyridinecarboxamide CAS No. 1220031-44-6

N-(4-Amino-2-methoxyphenyl)-4-chloro-2-pyridinecarboxamide

Cat. No.: B1455265
CAS No.: 1220031-44-6
M. Wt: 277.7 g/mol
InChI Key: HEPZFZPJVFGNMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(4-Amino-2-methoxyphenyl)acetamide” is a compound that has been used in the synthesis of N-(4-amino-3-methoxyphenyl)methanesulfonamide, which is the side chain of an anticancer drug . The molecular formula of this compound is C9H12N2O2 .


Synthesis Analysis

The compound is obtained by the reduction of N-(2-methoxy-4-nitrophenyl)acetamide in ethanol with Pd/C as a catalyst, under a hydrogen atmosphere .


Molecular Structure Analysis

The molecular structure of “N-(4-Amino-2-methoxyphenyl)acetamide” includes a methoxy group (OCH3) and an amino group (NH2) attached to a phenyl ring. The acetamide group (CH3CONH2) is also attached to the phenyl ring .


Physical and Chemical Properties Analysis

The molecular weight of “N-(4-Amino-2-methoxyphenyl)acetamide” is 180.204 Da. It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 .

Scientific Research Applications

Imaging Agent in Parkinson's Disease

N-(4-Amino-2-methoxyphenyl)-4-chloro-2-pyridinecarboxamide has been explored as a PET imaging agent for Parkinson's disease. In a study, a derivative of this compound was synthesized for potential use in imaging the LRRK2 enzyme, which is implicated in Parkinson's disease. The compound demonstrated high radiochemical yield and purity, making it a promising candidate for PET imaging in neurological research (Wang, Gao, Xu, & Zheng, 2017).

Isostructural Nature and Crystal Structures

Another study focused on the isostructural nature and crystal structures of related pyrimidine derivatives, providing insights into their electronic structures and hydrogen bonding. Such research is vital for understanding the molecular behavior of these compounds, which can have implications in various scientific applications (Trilleras, Quiroga, Cobo, & Glidewell, 2009).

Inhibitor of the Met Kinase Superfamily

Research has also been conducted on derivatives of this compound as inhibitors of the Met kinase superfamily. These compounds have shown significant tumor stasis in certain cancer models, highlighting their potential in cancer therapy (Schroeder et al., 2009).

Synthesis and Cytotoxicity Studies

There has been significant interest in synthesizing derivatives of this compound and evaluating their cytotoxic activities. For example, pyrazolo[1,5-a]pyrimidine derivatives were synthesized and assessed for in vitro cytotoxic activity against Ehrlich Ascites Carcinoma cells, contributing to cancer research (Hassan, Hafez, & Osman, 2014).

Antibacterial and Antifungal Activities

Studies on thiophene-3-carboxamide derivatives related to this compound showed antibacterial and antifungal activities. This demonstrates the compound's potential in developing new antimicrobial agents (Vasu, Nirmala, Chopra, Mohan, & Saravanan, 2005).

Polymorphism and Characterization

The study of polymorphism in related compounds, such as 4-amino-5-chloro-2-methoxy-N-[(2S, 4S)-1-ethyl-2-hydroxymethyl-4-pyrrolidinyl]benzamide, contributes to our understanding of the physical properties of these compounds, which is crucial for pharmaceutical formulation (Yanagi et al., 2000).

Properties

IUPAC Name

N-(4-amino-2-methoxyphenyl)-4-chloropyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN3O2/c1-19-12-7-9(15)2-3-10(12)17-13(18)11-6-8(14)4-5-16-11/h2-7H,15H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEPZFZPJVFGNMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)N)NC(=O)C2=NC=CC(=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-Amino-2-methoxyphenyl)-4-chloro-2-pyridinecarboxamide
Reactant of Route 2
Reactant of Route 2
N-(4-Amino-2-methoxyphenyl)-4-chloro-2-pyridinecarboxamide
Reactant of Route 3
Reactant of Route 3
N-(4-Amino-2-methoxyphenyl)-4-chloro-2-pyridinecarboxamide
Reactant of Route 4
Reactant of Route 4
N-(4-Amino-2-methoxyphenyl)-4-chloro-2-pyridinecarboxamide
Reactant of Route 5
Reactant of Route 5
N-(4-Amino-2-methoxyphenyl)-4-chloro-2-pyridinecarboxamide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
N-(4-Amino-2-methoxyphenyl)-4-chloro-2-pyridinecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.